disodium;oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

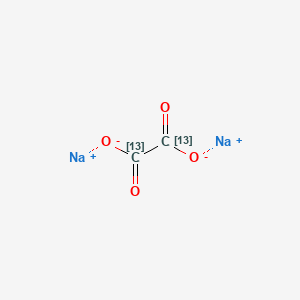

Molecular Formula |

C2Na2O4 |

|---|---|

Molecular Weight |

135.984 g/mol |

IUPAC Name |

disodium;oxalate |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; |

InChI Key |

ZNCPFRVNHGOPAG-BQTCFENJSA-L |

Isomeric SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Anhydrous Disodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous disodium oxalate (Na₂C₂O₄), also known as sodium oxalate, is the sodium salt of oxalic acid. It is a white, crystalline, odorless solid that serves as a crucial reagent in various chemical applications.[1] Its utility spans from being a primary standard in analytical chemistry for standardizing strong oxidizing agents like potassium permanganate to its use in metallurgical processes and the manufacturing of specialty chemicals.[2][3] Understanding its chemical properties is paramount for its effective and safe utilization in research and development. This guide provides a comprehensive overview of the key chemical properties of anhydrous disodium oxalate, complete with quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Physical and Chemical Properties

Anhydrous disodium oxalate is a stable, non-volatile salt with a defined set of physical and chemical characteristics.[2] A summary of its key properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | Na₂C₂O₄ | [1] |

| Molar Mass | 134.00 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [1][4][5] |

| Odor | Odorless | [1][4] |

| Density | 2.34 g/cm³ | [1][6] |

| Melting Point | Decomposes above 290 °C (starts decomposing) | [1][7] |

| Decomposition Temperature | Begins at 290 °C, complete between 750-800°C | [1][7][8] |

| Solubility in Water | 2.69 g/100 mL (0 °C)3.7 g/100 mL (20 °C)6.25 g/100 mL (100 °C) | [1] |

| Solubility in Organic Solvents | Insoluble in ethanol and diethyl ether | [1] |

| Hygroscopicity | Hygroscopic | [2][4] |

| pH of Aqueous Solution | Basic | [9] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1318 kJ/mol | [1] |

Reactivity and Chemical Behavior

Thermal Decomposition

Anhydrous disodium oxalate is thermally stable up to 290 °C, above which it decomposes into sodium carbonate (Na₂CO₃) and carbon monoxide (CO).[1][7][10] The decomposition is complete between 750 °C and 800 °C.[7] The primary decomposition reaction is as follows:

Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)[1][10]

Reducing Agent

Anhydrous disodium oxalate acts as a reducing agent.[1][2] Its most notable application in this regard is the standardization of potassium permanganate (KMnO₄) solutions in an acidic medium.[1][10][11] The oxalate ion is oxidized to carbon dioxide, while the permanganate ion is reduced to manganese(II) ion.

The overall balanced chemical equation for this redox reaction is:

5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[1][10][12]

This reaction is autocatalytic, meaning one of the products, Mn²⁺, acts as a catalyst, increasing the reaction rate as it is formed.[13]

Basicity in Aqueous Solution

When dissolved in water, disodium oxalate forms a basic solution.[9] This is due to the hydrolysis of the oxalate ion (C₂O₄²⁻), which is the conjugate base of the weak acid, oxalic acid. The oxalate ion reacts with water to produce the hydrogen oxalate ion (HC₂O₄⁻) and hydroxide ions (OH⁻), leading to an increase in the pH of the solution.[9]

C₂O₄²⁻(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + OH⁻(aq)[9]

Experimental Protocols

Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which anhydrous disodium oxalate begins to decompose and to characterize its thermal stability.

Methodology: This procedure is based on the principles outlined in standard test methods such as ASTM E1641 and ASTM E2550 for determining decomposition kinetics and thermal stability by thermogravimetry.[5][6][14]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., platinum or alumina)

-

Inert purge gas (e.g., nitrogen, 99.99% purity)

Procedure:

-

Sample Preparation: A small, representative sample of anhydrous disodium oxalate (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

-

Instrument Setup: The TGA is calibrated for mass and temperature. The sample pan is placed on the TGA balance.

-

Experimental Conditions: The sample is heated in a controlled atmosphere, typically under a continuous flow of an inert gas like nitrogen (e.g., at a flow rate of 20-50 mL/min), to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 900 °C).[15]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Standardization of Potassium Permanganate Solution

Objective: To accurately determine the concentration of a potassium permanganate solution using anhydrous disodium oxalate as a primary standard.

Methodology: This protocol is a standard procedure in analytical chemistry.[3][4][11]

Apparatus:

-

Buret, 50 mL

-

Pipette, 25 mL

-

Erlenmeyer flask, 250 mL

-

Hot plate

-

Analytical balance

-

Thermometer

Reagents:

-

Anhydrous disodium oxalate (primary standard grade), dried at 105-110 °C.[4]

-

Potassium permanganate solution (approx. 0.02 M)

-

Dilute sulfuric acid (e.g., 1 M)

Procedure:

-

Preparation of Sodium Oxalate Solution: Accurately weigh approximately 0.25-0.30 g of dried anhydrous disodium oxalate and transfer it to a 250 mL Erlenmeyer flask.[1]

-

Dissolution: Add approximately 100 mL of deionized water and 60 mL of 1 M sulfuric acid to the flask and swirl to dissolve the solid.[1]

-

Heating: Gently heat the solution to 60-70 °C.[1][4] It is important to maintain the temperature above 60 °C throughout the titration to ensure a rapid reaction.[1]

-

Titration: Titrate the hot oxalate solution with the potassium permanganate solution from the buret. The purple permanganate solution will be decolorized as it is added to the flask. The initial portions of the titrant may react slowly, but the rate will increase as Mn²⁺ is formed.

-

Endpoint Determination: Continue the titration until a faint, persistent pink color is observed in the solution, indicating that all the oxalate has been consumed and there is a slight excess of permanganate. This pink color should persist for at least 30 seconds.[1][4]

-

Calculation: The molarity of the potassium permanganate solution is calculated based on the mass of sodium oxalate used, the volume of permanganate solution added, and the stoichiometry of the reaction.

Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

Objective: To determine the solubility of anhydrous disodium oxalate in water at a specific temperature.

Methodology: The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[16][17]

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., titrator, ion chromatograph)

Procedure:

-

Sample Preparation: An excess amount of anhydrous disodium oxalate is added to a known volume of deionized water in a conical flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The flask is securely stoppered and placed in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the agitation is stopped, and the flask is allowed to stand in the constant temperature bath to allow the excess solid to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration through a membrane filter that has been pre-equilibrated at the same temperature.

-

Quantification: A known volume of the clear, saturated solution is accurately diluted. The concentration of the oxalate ion in the diluted solution is then determined using a suitable analytical method, such as titration with a standardized potassium permanganate solution or ion chromatography.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in g/100 mL or mol/L.

Conclusion

Anhydrous disodium oxalate is a well-characterized chemical with a range of important applications, particularly in analytical chemistry. Its key chemical properties, including its thermal decomposition behavior and its role as a reducing agent, are well-established. The experimental protocols provided in this guide offer a framework for the accurate determination of its fundamental properties, ensuring its reliable use in scientific research and development. Adherence to these detailed methodologies is crucial for obtaining high-quality, reproducible data.

References

- 1. titrations.info [titrations.info]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. hiranuma.com [hiranuma.com]

- 4. noblesciencepress.org [noblesciencepress.org]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. ic.unicamp.br [ic.unicamp.br]

- 13. Autocatalysis: Reaction of Permanganate with Oxalic Acid [chemedx.org]

- 14. matestlabs.com [matestlabs.com]

- 15. umw.edu.pl [umw.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Sodium Oxalate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium oxalate (Na₂C₂O₄) is a critical reagent, widely recognized as a primary standard in analytical chemistry for redox titrations, particularly for the standardization of potassium permanganate solutions.[1][2] Its utility in pharmaceutical development and other high-precision applications necessitates the availability of material with exceptionally high purity. This guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for producing high-purity sodium oxalate. It includes detailed experimental protocols, quantitative data summaries, and process-flow visualizations to assist researchers in the preparation of analytical-grade material.

Introduction

Sodium oxalate, the disodium salt of oxalic acid, is a stable, non-hygroscopic, white crystalline solid.[1][3] These properties, combined with its high purity potential and well-defined stoichiometry, make it an ideal primary standard.[4] The American Chemical Society (ACS) sets stringent specifications for reagent-grade sodium oxalate, requiring an assay of 99.5% or greater.[5] Achieving this level of purity requires careful selection of a synthesis method and meticulous execution of purification protocols. This document details two primary synthesis methods—neutralization of oxalic acid and thermal decomposition of sodium formate—along with robust purification techniques centered on recrystallization.

Synthesis Methodologies

Two principal methods are employed for the synthesis of sodium oxalate. The choice of method often depends on the available starting materials, desired scale, and equipment.

Method 1: Neutralization of Oxalic Acid

This is the most common and straightforward laboratory method. It involves a simple acid-base neutralization reaction between oxalic acid (H₂C₂O₄) and sodium hydroxide (NaOH).[6][7] The reaction is typically performed in an aqueous solution. Due to the relatively low solubility of sodium oxalate in water, even at elevated temperatures, the product precipitates from the reaction mixture, facilitating its isolation.[4]

The balanced chemical equation for this reaction is: H₂C₂O₄ + 2 NaOH → Na₂C₂O₄ + 2 H₂O [8]

Method 2: Thermal Decomposition of Sodium Formate

An alternative industrial-scale method is the thermal decomposition of sodium formate (HCOONa).[1][9] This process involves heating solid sodium formate, which dehydrogenates to form sodium oxalate and hydrogen gas.

The balanced chemical equation is: 2 HCOONa --(heat)--> Na₂C₂O₄ + H₂ [9]

This reaction is highly temperature-dependent. Studies have shown that while decomposition begins slowly around 330°C, the rate increases significantly at 400°C.[10] To maximize the yield and prevent the subsequent decomposition of sodium oxalate into sodium carbonate, the temperature should be carefully controlled within an optimal range of 400°C to 420°C.[10] Rapid heating to this temperature is recommended to minimize side reactions.[10]

Purification of Sodium Oxalate

Regardless of the synthesis method, the crude sodium oxalate must be purified to remove unreacted starting materials, by-products, and other contaminants.

Recrystallization

The primary method for purifying sodium oxalate is recrystallization from water.[3] This technique leverages the difference in solubility of sodium oxalate at different temperatures. The salt is sparingly soluble in cold water but moderately soluble in boiling water.[3] By dissolving the crude product in a minimum amount of hot water and allowing it to cool slowly, purer crystals of sodium oxalate will form, leaving many impurities behind in the mother liquor.[11]

Washing and Drying

After recrystallization and filtration, the purified crystals are washed with cold deionized water to remove any residual mother liquor. The final step is drying the product to obtain the anhydrous salt. For use as a primary standard, it is critical that all water is removed. This is achieved by heating the sodium oxalate at a temperature between 200°C and 250°C.[1][6]

Quantitative Data

The following tables summarize key physical properties, synthesis conditions, and purity specifications for sodium oxalate.

Table 1: Physical Properties and Aqueous Solubility of Sodium Oxalate

| Property | Value | Reference(s) |

| Molar Mass | 133.998 g/mol | [1] |

| Density | 2.34 g/cm³ | [1][3] |

| Decomposition Temperature | > 290 °C | [1][12] |

| Solubility in Water (0 °C) | 2.69 g / 100 mL | [1] |

| Solubility in Water (20 °C) | 3.7 g / 100 mL | [1][3] |

| Solubility in Water (100 °C) | 6.25 g / 100 mL | [1][3] |

Table 2: Summary of Synthesis Reaction Conditions

| Parameter | Method 1: Neutralization | Method 2: Formate Decomposition |

| Reactants | Oxalic Acid, Sodium Hydroxide | Sodium Formate |

| Molar Ratio | 1 : 2 (H₂C₂O₄ : NaOH) | N/A |

| Solvent | Water | None (Solid State) |

| Optimal Temperature | Boiling Water (~100°C) | 400 - 420 °C |

| Key Considerations | Exothermic reaction; slow addition of base is required. | Rapid heating is preferred; avoid overheating > 440°C. |

| Reference(s) | [1][4] | [10] |

Table 3: ACS Reagent Grade Purity Specifications

| Parameter | Specification Limit | Reference(s) |

| Assay (as Na₂C₂O₄) | ≥ 99.5% | [5] |

| Loss on Drying (at 105°C) | ≤ 0.01% | [5] |

| Insoluble Matter | ≤ 0.005% | [5] |

| Ammonium (NH₄⁺) | ≤ 0.002% | |

| Chloride (Cl) | ~ ≤ 0.002% | [13] |

| Iron (Fe) | ≤ 0.001% | |

| Potassium (K) | ≤ 0.005% | |

| Substances Darkened by Hot H₂SO₄ | Passes Test | [5][13] |

Experimental Protocols

Protocol 1: Synthesis via Neutralization of Oxalic Acid

This protocol is adapted from demonstrated laboratory procedures.[4]

-

Dissolve Oxalic Acid: In a 1000 mL beaker, dissolve 120 g of oxalic acid dihydrate in 300 mL of deionized water. Heat the mixture with stirring until the solid is completely dissolved.

-

Prepare NaOH Solution: In a separate beaker, carefully dissolve 80 g of sodium hydroxide in 200 mL of deionized water. Note: This process is highly exothermic.

-

Precipitation: While the oxalic acid solution is still hot and stirring, slowly add the sodium hydroxide solution. The solution will boil, and a white precipitate of sodium oxalate will form instantly.[4]

-

Cooling: Once all the sodium hydroxide solution has been added, turn off the heat and allow the mixture to cool to room temperature while continuing to stir.

-

Filtration: Collect the precipitated sodium oxalate using vacuum filtration.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove soluble impurities.

-

Drying: Transfer the product to a beaker and dry in an oven at 200°C for at least one hour to ensure all water is removed.[4]

-

Final Product: Grind the dried product into a fine, homogenous powder. For analytical use, it is recommended to heat the powder again at 200°C before use.[4]

Protocol 2: Purification by Recrystallization

-

Dissolution: Place the crude sodium oxalate in a beaker. For every 1 gram of crude product, add approximately 16 mL of deionized water.[3]

-

Heating: Heat the suspension to boiling while stirring to dissolve the maximum amount of sodium oxalate.

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified crystals in an oven at 200-250°C to yield the final anhydrous, high-purity product.[1]

Protocol 3: Purity Assay via Permanganate Titration

This protocol is a summary of the ACS method.[13]

-

Sample Preparation: Accurately weigh approximately 0.25 g of the dried sodium oxalate and dissolve it in 100 mL of deionized water in a 250 mL flask.

-

Acidification: Add 3 mL of concentrated sulfuric acid.

-

Titration: Heat the solution to approximately 70°C. Titrate with a standardized 0.1 N potassium permanganate (KMnO₄) solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.[13]

-

Calculation: The purity is calculated based on the stoichiometry of the reaction, where 1 mL of 0.1 N KMnO₄ is equivalent to 0.0067 g of Na₂C₂O₄.[13] The reaction is: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O [1][3]

Process Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of sodium oxalate.

Caption: Overall workflow for sodium oxalate synthesis and purification.

Caption: The two primary synthesis pathways to sodium oxalate.

References

- 1. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. Sodium oxalate | 62-76-0 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. di-Sodium Oxalate (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]

- 6. brainly.in [brainly.in]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Sodium Oxalate to Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium oxalate (Na₂C₂O₄) into sodium carbonate (Na₂CO₃), a reaction of significant interest in various fields, including analytical chemistry, materials science, and industrial process optimization. This document details the core reaction pathway, kinetic parameters, and the analytical methodologies used to elucidate this transformation.

Core Reaction Pathway

The thermal decomposition of anhydrous sodium oxalate is a well-defined, single-step process under an inert atmosphere. The primary reaction involves the breakdown of the oxalate salt into solid sodium carbonate and gaseous carbon monoxide.

Reaction Equation:

Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

This decomposition typically commences at temperatures around 290°C and is generally complete before 600°C.[1][2] The theoretical mass loss for this reaction is approximately 20.9%, corresponding to the mass of the evolved carbon monoxide.

dot

Caption: Thermal decomposition of sodium oxalate.

Quantitative Data Summary

The thermal decomposition of sodium oxalate has been investigated by numerous researchers, yielding a range of quantitative data. The following tables summarize key findings from various studies, providing a comparative overview of the decomposition process under different experimental conditions.

Table 1: Decomposition Temperatures and Mass Loss

| Study Reference | Onset Temperature (°C) | Peak Temperature (°C) | Completion Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Atmosphere |

| Garcia-Guinea et al. | ~500 | 580 | ~600 | 20.9 | ~14 | N₂ |

| Yoshimori et al. | 290 | - | 750-800 | 20.9 | - | - |

| Unnamed Study[1] | - | 259.7 | 556.9 | 20.9 | - | - |

Table 2: Kinetic and Thermodynamic Parameters

| Study Reference | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |

| Chaiyo et al. | Varies with conversion (Decreasing Eα) | - | Cylindrical symmetry (R2 or F1/2) |

| Unnamed Study[3] | 62.414 | 2.141 x 10¹⁷ | n=0 |

Experimental Protocols

The characterization of the thermal decomposition of sodium oxalate relies on a suite of analytical techniques. Detailed experimental protocols for the key methods are outlined below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature range of decomposition, quantify the mass loss, and identify the endothermic or exothermic nature of the reaction.

Methodology:

-

Instrument: A simultaneous TGA-DTA instrument is used.

-

Sample Preparation: A small, accurately weighed sample of pure sodium oxalate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 100 mL/min) to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of at least 800°C to ensure complete decomposition. A linear heating rate, typically between 10 and 20°C/min, is applied.[1]

-

Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

dot

Caption: Workflow for TGA-DTA analysis.

Temperature Programmed Decomposition Mass Spectrometry (TPD-MS)

Objective: To identify the gaseous products evolved during the decomposition process.

Methodology:

-

Instrument: A thermal analyzer coupled to a mass spectrometer.

-

Sample Preparation: A small amount of sodium oxalate is placed in the sample holder of the thermal analyzer.

-

Atmosphere: A continuous flow of an inert carrier gas, such as helium, is passed over the sample.

-

Heating Program: The sample is heated at a controlled rate, similar to the TGA-DTA experiment.

-

Gas Transfer: The evolved gases are carried by the inert gas stream through a heated transfer line to the ion source of the mass spectrometer.

-

Mass Analysis: The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the evolving gaseous species. The intensity of the ion current for specific m/z values is plotted against temperature.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in the solid residue at different temperatures during the decomposition.

Methodology:

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: A thin layer of sodium oxalate powder is placed on the sample holder of the high-temperature stage.

-

Atmosphere: The sample chamber can be operated under a controlled atmosphere (e.g., inert gas) or in air.

-

Heating Program: The sample is heated to specific temperatures, with isothermal holds at each temperature of interest to allow for data collection.

-

Data Collection: At each temperature step, an X-ray diffraction pattern is recorded over a specific 2θ range.

-

Phase Identification: The obtained diffraction patterns are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present at each temperature. This allows for the direct observation of the transformation of sodium oxalate to sodium carbonate.[4]

dot

Caption: Interrelation of analytical techniques.

Conclusion

The thermal decomposition of sodium oxalate to sodium carbonate is a straightforward and well-characterized process. The combination of thermoanalytical and spectroscopic techniques provides a complete picture of the reaction pathway, including the identification of solid and gaseous products, the quantification of mass changes, and the determination of kinetic parameters. This in-depth understanding is crucial for professionals in research and development who utilize this reaction in various applications, from the synthesis of materials to the calibration of analytical instruments. The provided experimental protocols serve as a valuable resource for reproducing and building upon existing research in this area.

References

An In-depth Technical Guide to the Solubility of Disodium Oxalate in Water at Various Temperatures

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of disodium oxalate in water as a function of temperature. It includes quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of disodium oxalate in water demonstrates a positive correlation with temperature. As the temperature of the water increases, the amount of disodium oxalate that can be dissolved also increases. A review of multiple studies indicates that the solubility is an approximately linear function of temperature, increasing by about 0.0027 mol/kg per Kelvin.[1][2] The mean measured solubility at 298.15 K (25 °C) is approximately 0.274 mol/kg.[1][2][[“]]

Below is a summary of quantitative solubility data compiled from various sources.

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/kg H₂O) |

| 0 | 273.15 | 2.69[4][5] | ~0.20 |

| 20 | 293.15 | 3.7[4][5] | ~0.28 |

| 25 | 298.15 | - | 0.274[1][2][[“]] |

| 100 | 373.15 | 6.25[5][6] | ~0.47 |

Note: Molar mass of disodium oxalate (Na₂C₂O₄) is 133.998 g/mol .

Experimental Protocols for Solubility Determination

The determination of disodium oxalate solubility in water at various temperatures can be conducted using several established methods. A common approach involves the preparation of saturated solutions at different temperatures and subsequent analysis of the dissolved solute concentration.

A. Isothermal Equilibrium Method

This method involves establishing a solid-liquid equilibrium at a constant temperature.

-

Preparation of Saturated Solution: An excess amount of disodium oxalate is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatically controlled water bath at the desired temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[7] Approaches from both undersaturation and oversaturation (by first heating to a higher temperature and then cooling) can be used to confirm equilibrium.[7]

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a pre-heated pipette to prevent crystallization and immediately filtered through a heated filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of oxalate in the filtrate is determined. A widely used method is titration with a standardized potassium permanganate (KMnO₄) solution.[7][8] The reaction is typically carried out in an acidic medium (H₂SO₄) and at a temperature above 60 °C to ensure a rapid and complete reaction.[4][5][6] The endpoint is indicated by the persistence of the pink permanganate color.

-

Gravimetric Analysis: As a cross-verification method, a known volume of the clear saturated solution can be evaporated to dryness, and the mass of the remaining solid disodium oxalate is measured.[7]

B. Polythermal Method (Crystallization Temperature)

This method involves determining the temperature at which a solution of known concentration becomes saturated.

-

Preparation of a Solution of Known Concentration: A precisely weighed amount of disodium oxalate is dissolved in a known mass of water at an elevated temperature to ensure complete dissolution.[9][10]

-

Controlled Cooling: The solution is then allowed to cool slowly with constant stirring while the temperature is continuously monitored.[9][10]

-

Observation of Crystallization: The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.[9][10]

-

Data Point Generation: This process is repeated with different concentrations of disodium oxalate to generate a series of data points for the solubility curve.[9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the isothermal equilibrium method of solubility determination.

Caption: Workflow for Isothermal Solubility Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ic.unicamp.br [ic.unicamp.br]

- 3. consensus.app [consensus.app]

- 4. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 5. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 6. Sodium oxalate | 62-76-0 [chemicalbook.com]

- 7. ic.unicamp.br [ic.unicamp.br]

- 8. Experiment 4: Solubility of Sodium Oxalate: Data | Chegg.com [chegg.com]

- 9. chymist.com [chymist.com]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

Disodium Oxalate as a Precursor for Metal Oxalate Nanoparticles: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metal oxalate nanoparticles are gaining significant attention as versatile precursors for the synthesis of a wide array of metal and metal oxide nanoparticles with controlled size, morphology, and purity. Their utility spans catalysis, energy storage, and biomedical applications. This technical guide focuses on the use of disodium oxalate as a readily available, cost-effective, and efficient oxalate source for the precipitation of various metal oxalate nanoparticles. We will delve into the synthesis methodologies, characterization techniques, and the subsequent transformation of these oxalates into functional nanomaterials. This document provides detailed experimental protocols derived from established research and summarizes key quantitative data to facilitate comparative analysis and experimental design.

Introduction

The synthesis of nanoparticles with well-defined properties is a cornerstone of modern nanotechnology. The precursor route, where a solid compound is first precipitated and then decomposed, offers excellent control over the final nanoparticle characteristics. Metal oxalates (MC₂O₄·nH₂O) are particularly effective precursors due to their low solubility in water and their clean decomposition at relatively low temperatures, often yielding pure metal or metal oxide nanoparticles and gaseous byproducts like CO and CO₂.[1][2]

Disodium oxalate (Na₂C₂O₄) serves as an excellent precursor for providing the oxalate anion (C₂O₄²⁻) in a controlled manner for the precipitation reaction with various metal salts. The general reaction is as follows:

M²⁺(aq) + C₂O₄²⁻(aq) → MC₂O₄(s)

This guide will cover the synthesis of several key metal oxalate nanoparticles, including those of iron, copper, nickel, and zinc, using disodium oxalate as the precipitating agent.

Synthesis Methodologies

The primary method for synthesizing metal oxalate nanoparticles using disodium oxalate is co-precipitation, a straightforward yet powerful technique for producing uniform nanoparticles.[3] Variations of this method, such as the reverse micelle technique, can be employed to achieve more complex morphologies like nanorods.[1]

General Co-Precipitation Workflow

The co-precipitation method involves the controlled mixing of a soluble metal salt solution with a disodium oxalate solution to induce the precipitation of the insoluble metal oxalate.[3] Key parameters that influence the nanoparticle characteristics include reactant concentrations, temperature, pH, stirring rate, and the presence of surfactants or capping agents.[4][5]

Thermal Decomposition to Metal/Metal Oxide Nanoparticles

A significant application of metal oxalate nanoparticles is their role as precursors for metal or metal oxide nanoparticles through thermal decomposition (calcination).[2][6] The atmosphere during calcination (air, inert gas, vacuum) is a critical parameter that determines the final product.[1][7]

Experimental Protocols

The following protocols are adapted from established literature to use disodium oxalate as the oxalate source.

Protocol for Synthesis of Iron (II) Oxalate Nanoparticles

This protocol is adapted from methods for preparing iron oxalate precursors.[7][8]

-

Solution Preparation:

-

Prepare a 0.1 M solution of iron (II) sulfate heptahydrate (FeSO₄·7H₂O) in deionized water.

-

Prepare a 0.1 M solution of disodium oxalate (Na₂C₂O₄) in deionized water.

-

-

Precipitation:

-

In a beaker, place the FeSO₄ solution and maintain vigorous stirring using a magnetic stirrer.

-

Add the disodium oxalate solution dropwise to the iron sulfate solution at room temperature.

-

A yellow precipitate of iron (II) oxalate dihydrate (FeC₂O₄·2H₂O) will form immediately.

-

-

Aging and Washing:

-

Continue stirring the suspension for 1-2 hours to allow for particle aging.

-

Separate the precipitate by centrifugation at 4000 rpm for 15 minutes.

-

Wash the collected precipitate three times with deionized water and twice with ethanol to remove unreacted ions and impurities.

-

-

Drying:

-

Dry the final product in an oven at 80°C for 12 hours.

-

Protocol for Synthesis of Copper (II) Oxalate Nanoparticles

This protocol is based on the chemical precipitation of copper oxalate.[4][6]

-

Solution Preparation:

-

Prepare a 0.5 M solution of copper (II) chloride (CuCl₂) in deionized water.

-

Prepare a 0.5 M solution of disodium oxalate (Na₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Heat both solutions to 90°C.[6]

-

Slowly add the disodium oxalate solution to the copper chloride solution under constant, vigorous stirring.

-

A blue precipitate of copper oxalate will form.

-

-

Aging and Washing:

-

Maintain the reaction temperature at 90°C and continue stirring for 3 hours.[6]

-

Allow the solution to cool to room temperature.

-

Separate the precipitate via centrifugation (6000 rpm, 20 min) or vacuum filtration.[6]

-

Wash the precipitate thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃).

-

-

Drying:

-

Dry the resulting powder overnight at 50-60°C.[6]

-

Protocol for Synthesis of Nickel (II) Oxalate Nanoparticles

This protocol is adapted from the synthesis of nickel oxalate precursors.[5][9]

-

Solution Preparation:

-

Prepare a 0.2 M solution of nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

-

Prepare a 0.2 M solution of disodium oxalate (Na₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Heat the nickel nitrate solution to 60°C in a reaction vessel.

-

Add the disodium oxalate solution to the heated nickel nitrate solution under vigorous stirring.

-

A greenish-white precipitate of nickel oxalate dihydrate (NiC₂O₄·2H₂O) will form.

-

-

Aging and Washing:

-

Age the suspension at 60°C for 30 minutes with continuous stirring.[5]

-

Separate the particles by vacuum filtration.

-

Wash the product several times with deionized water and finally with acetone.

-

-

Drying:

-

Dry the nickel oxalate powder at 80°C for 24 hours.[9]

-

Characterization Data

The synthesized metal oxalate and resulting metal/metal oxide nanoparticles are typically characterized by a suite of analytical techniques to determine their structure, size, morphology, and composition.

| Characterization Technique | Information Obtained | Typical Results for Metal Oxalate/Oxide NPs |

| X-Ray Diffraction (XRD) | Crystalline phase, crystallite size, lattice parameters. | Confirms the formation of the desired metal oxalate or metal oxide phase (e.g., cubic for NiO, hexagonal for ZnO).[9][10][11] |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, morphology (e.g., spherical, nanorods, cubic), crystallinity. | Reveals nanoparticle dimensions, often in the range of 10-100 nm, and shape.[1][6][7] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and agglomeration state. | Provides images of the overall particle morphology and surface texture.[5][10][12] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., C-O, O-H, M-O). | Confirms the presence of oxalate groups in the precursor and their disappearance after calcination, with the appearance of metal-oxygen bonds.[10][13] |

| Thermogravimetric Analysis (TGA/DTA) | Thermal stability, decomposition temperatures, mass loss events. | Determines the optimal calcination temperature by identifying dehydration and decomposition steps.[2][5][14] |

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of metal oxalate and subsequent metal oxide nanoparticles.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

| Metal Oxalate | Synthesis Method | Precursors | Temp. (°C) | Resulting Oxalate Size/Morphology | Ref. |

| Iron Oxalate | Reverse Micelle | Ferrous Salt, CTAB | RT | 70 nm dia., 470 nm length nanorods | [7] |

| Iron Oxalate | Microwave | FeSO₄·7H₂O, Oxalic Acid | - | ~50 nm particles | [8] |

| Copper Oxalate | Precipitation | CuCl₂, Oxalic Acid | 90 | Nano-disks, ~60 nm thickness | [4] |

| Copper Oxalate | Electrosynthesis | Copper Anode, Sodium Oxalate | RT | ~22 nm particles | [15] |

| Nickel Oxalate | Precipitation | NiCl₂, Oxalic Acid | 25-80 | Spherical and cubic particles | [5] |

| Zinc Oxalate | Precipitation | ZnCl₂, Oxammite | RT | 25-80 nm particles | [16] |

Table 2: Thermal Decomposition Conditions and Resulting Oxide Nanoparticle Properties

| Oxalate Precursor | Decomp. Temp. (°C) | Atmosphere | Resulting Oxide | Oxide Nanoparticle Size/Morphology | Ref. |

| Iron Oxalate | 500 | Air | α-Fe₂O₃ | ~50 nm, spherical | [7] |

| Iron Oxalate | 500 | Vacuum | Fe₃O₄ | ~60-70 nm, cuboidal | [7] |

| Copper Oxalate | 350-400 | Air | CuO | ~24-55 nm, spherical/oval | [4][6] |

| Nickel Oxalate | 400 | Air | NiO | ~25 nm | [9] |

| Zinc Oxalate | 400-700 | Air | ZnO | 80 nm (at 700°C) | [11][17] |

| Manganese Oxalate | - | Air | Mn₂O₃ | - | [1] |

Applications in Drug Development

Metal and metal oxide nanoparticles are extensively researched for biomedical applications, including drug delivery, due to their unique properties.[18][19] Their large surface-area-to-volume ratio allows for high drug loading, and their surfaces can be functionalized for targeted delivery.[18][20]

While metal oxalates themselves are primarily used as precursors, the resulting metal/metal oxide nanoparticles (e.g., iron oxide, zinc oxide, silver) have direct applications.[19][21] For instance, superparamagnetic iron oxide nanoparticles (SPIONs), often synthesized from iron oxalate precursors, are used as MRI contrast agents and for magnetic drug targeting.[14]

Conclusion

Disodium oxalate is a highly effective and accessible precursor for the synthesis of a wide range of metal oxalate nanoparticles via simple and scalable co-precipitation methods. These oxalate nanoparticles serve as excellent intermediates for producing high-purity metal and metal oxide nanoparticles with tunable characteristics. The control over the final nanoparticle properties afforded by the precursor approach is invaluable for applications in catalysis, materials science, and critically, in the development of advanced drug delivery systems. This guide provides the foundational knowledge and detailed protocols necessary for researchers to leverage this versatile synthesis route in their work.

References

- 1. Nanorods of transition metal oxalates: A versatile route to the oxide nanoparticles - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of copper oxalate and copper oxide nanoparticles by statistically optimized controlled precipitation and calcination of precursor - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Insights into the Synthesis Parameters Effects on the Structural, Morphological, and Magnetic Properties of Copper Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanorods of iron oxalate synthesized using reverse micelles: facile route for alpha-Fe2O3 and Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. wisdomlib.org [wisdomlib.org]

- 13. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. Metallic nanomaterials – targeted drug delivery approaches for improved bioavailability, reduced side toxicity, and enhanced patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chapter - Metallic Nanoparticles: Applications in Drug Delivery | Bentham Science [benthamscience.com]

A Technical Guide to Natroxalate: Natural Occurrence, Mineralogy, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natroxalate (Na₂C₂O₄) is the naturally occurring mineral form of sodium oxalate.[1] As a member of the organic minerals group, its presence in geological settings can be an indicator of biological activity and specific environmental conditions.[2] This technical guide provides a comprehensive overview of the core data available for natroxalate, including its physical, chemical, and crystallographic properties, natural occurrences, and the experimental protocols used for its identification and characterization. This information is intended to serve as a valuable resource for researchers in mineralogy, geochemistry, and drug development, where understanding the properties of naturally occurring oxalates can be of significant interest.

Physicochemical and Crystallographic Properties

The fundamental properties of natroxalate are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: Physical and Optical Properties of Natroxalate

| Property | Value | Source |

| Color | Light yellow with a pink or greenish tint; creamy in fine-grained aggregates. | [3] |

| Lustre | Vitreous | [3] |

| Hardness (Mohs) | 3 | [3] |

| Specific Gravity | 2.32 g/cm³ (measured), 2.338 g/cm³ (calculated) | [4] |

| Cleavage | Perfect on {100}; distinct on {001} and {221}. | [4] |

| Fracture | Interrupted | [4] |

| Tenacity | Brittle | [4] |

| Optical Class | Biaxial (-) | [4] |

| Refractive Indices | α = 1.415(2), β = 1.524(2), γ = 1.592(2) | [4] |

| 2V (measured) | 72(1)° | [4] |

| 2V (calculated) | 72° | [4] |

| Dispersion | r < v, moderate | [4] |

| Solubility | Readily soluble in water and weak acids. | [3] |

Table 2: Crystallographic Data for Natroxalate

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [2] |

| Point Group | 2/m | [4] |

| Unit Cell Dimensions | a = 10.426(9) Å, b = 5.255(5) Å, c = 3.479(3) Å | [4] |

| β | 93.14(8)° | [4] |

| Z (formula units per unit cell) | 2 | [4] |

Table 3: Chemical Composition of Natroxalate

| Constituent | Weight % (from Mt. Alluaiv, Russia) | Theoretical Weight % (Na₂C₂O₄) | Source |

| Na₂O | 46.24 | 46.25 | [4] |

| C₂O₃ | 53.70 | 53.75 | [4] |

| Total | 99.94 | 100.00 | [4] |

Natural Occurrence and Geological Setting

Natroxalate is a rare mineral found in specific and highly alkaline geological environments.[1]

-

Type Locality: The type locality for natroxalate is Alluaiv Mountain in the Lovozersky District of the Murmansk Oblast, Russia.[3]

-

Geological Setting: It occurs as a hydrothermal phase within ultra-agpaitic pegmatites and hydrothermalites in differentiated alkalic massifs.[3][4]

-

Associated Minerals: Natroxalate is found in association with aegirine, albite, elpidite, natron, nenadkevichite, taeniolite, sphalerite, pyrite, and galena.[4]

-

General Appearance: In its natural form, natroxalate can present as granular nodules up to 1–2 cm, as veinlet-like segregations, as columnar crystals 3–5 mm in length and up to 1 mm thick, and as radiating aggregates of crystals.[3]

Experimental Protocols

The identification and characterization of natroxalate rely on standard mineralogical and crystallographic techniques. While detailed, step-by-step protocols are proprietary to the original research, the following outlines the general methodologies for key analytical experiments based on the cited literature.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure and unit cell parameters of natroxalate.

Methodology:

-

Sample Preparation: A small, representative single crystal of natroxalate is carefully selected and mounted on a goniometer head. For powder diffraction, a sample is finely ground to a homogenous powder.

-

Data Collection:

-

Single-Crystal XRD: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected on a detector.

-

Powder XRD: The powdered sample is placed in a sample holder and subjected to a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.[2]

-

The crystal structure is solved and refined using specialized software. The resulting atomic coordinates and displacement parameters are used to generate a model of the crystal structure.

-

Raman Spectroscopy

Purpose: To identify the vibrational modes of the oxalate and sodium-oxygen bonds, providing a characteristic spectral fingerprint for natroxalate.

Methodology:

-

Sample Preparation: A small, clean sample of natroxalate is placed on a microscope slide.

-

Data Acquisition:

-

A Raman spectrometer is used, equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

The laser is focused on the sample, and the scattered light is collected.

-

The Raman spectrum is recorded, showing the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

-

Spectral Interpretation: The positions and relative intensities of the Raman bands are compared to reference spectra for oxalates. Key bands for natroxalate include those related to C-C stretching, C-O stretching, and O-C=O bending modes.[2] Strong absorption bands have been noted at 520, 775, 1320, 1340, and 1640 cm⁻¹.[3]

Visualizations

Relationship between Natroxalate Properties

Caption: Interrelation of natroxalate's chemical, structural, and physical properties.

Experimental Workflow for Natroxalate Identification

Caption: A workflow for the systematic identification of natroxalate from a sample.

References

An In-Depth Technical Guide to the Hygroscopic Nature of Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium oxalate (Na₂C₂O₄), a primary standard in analytical chemistry and a compound with various applications in drug development, is known to be hygroscopic. This technical guide provides a comprehensive overview of its hygroscopic nature, including quantitative data on its moisture sorption characteristics, detailed experimental protocols for hygroscopicity determination, and an exploration of the implications for its handling, storage, and use in a pharmaceutical context. Understanding and controlling the effects of moisture on sodium oxalate is critical for maintaining its purity, stability, and integrity as a reference standard.

Introduction to Hygroscopicity and its Significance

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For pharmaceutical substances, hygroscopicity is a critical quality attribute that can significantly impact:

-

Purity and Assay: The uptake of water can change the concentration of the active substance, leading to inaccurate measurements and out-of-specification results.[1][2]

-

Stability: The presence of moisture can accelerate chemical degradation through hydrolysis or facilitate polymorphic transformations.[3]

-

Handling and Processing: Hygroscopic powders can become cohesive and exhibit poor flowability, which can cause issues in manufacturing processes such as weighing, blending, and tableting.[4]

-

Performance: Changes in the physical form of a substance due to moisture uptake can affect its dissolution rate and bioavailability.

Given its role as a primary standard, the hygroscopic nature of sodium oxalate warrants careful consideration to ensure the accuracy and reliability of analytical methods in which it is employed.[5]

Quantitative Hygroscopic Data for Sodium Oxalate

The hygroscopicity of a substance can be quantified by determining its moisture sorption isotherm, which describes the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.[6] A key parameter derived from this is the critical relative humidity (CRH), the RH at which a substance begins to rapidly absorb moisture from the atmosphere. For crystalline salts, this is often referred to as the deliquescence relative humidity (DRH), the point at which the solid dissolves in the absorbed water to form a saturated solution.

A study by Schroeder and Beyer (2016) determined the deliquescence relative humidities of several salts, including sodium oxalate, using Humidity Controlled Thermogravimetric Analysis (HTGA).[7] The data from this study is summarized in the table below.

| Temperature (°C) | Deliquescence Relative Humidity (DRH) of Sodium Oxalate (%) |

| 5.0 | 95.1 ± 1.0 |

| 15.0 | 94.8 ± 1.0 |

| 25.0 | 94.5 ± 1.0 |

Data extracted from Schroeder, J. R., & Beyer, K. D. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. The Journal of Physical Chemistry A, 120(50), 9948–9957.

These results indicate that sodium oxalate is not highly hygroscopic at room temperature and will only begin to deliquesce at very high relative humidities.

Experimental Protocols for Hygroscopicity Assessment

Several methods are employed to assess the hygroscopic properties of pharmaceutical powders. The following are two key experimental protocols relevant to the characterization of sodium oxalate.

Humidity Controlled Thermogravimetric Analysis (HTGA)

This method was used to determine the DRH values presented in the table above.

Principle: HTGA measures the change in mass of a sample as it is exposed to a controlled temperature and relative humidity environment. The onset of significant mass increase as the humidity is ramped up indicates the deliquescence point.

Detailed Methodology (based on Schroeder and Beyer, 2016): [7]

-

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a humidity generator is used. The humidity generator supplies a carrier gas (e.g., air or nitrogen) with a precisely controlled moisture content to the TGA sample chamber. The relative humidity is monitored by a dew point hygrometer.

-

Sample Preparation: A small amount of the sodium oxalate sample (typically a few milligrams) is placed in the TGA sample pan.

-

Experimental Conditions:

-

The sample is held at a constant temperature (e.g., 5.0 °C, 15.0 °C, or 25.0 °C).

-

The relative humidity is incrementally increased in a stepwise fashion.

-

At each RH step, the sample mass is allowed to equilibrate.

-

-

Data Analysis: The mass of the sample is plotted against the relative humidity. The DRH is identified as the RH value at which a sharp and significant increase in mass is observed, indicating the uptake of atmospheric water and the onset of deliquescence.

European Pharmacopoeia Method for Hygroscopicity Classification

The European Pharmacopoeia (Ph. Eur.) provides a standardized method for classifying the hygroscopicity of a substance.[8][9][10]

Principle: A pre-weighed sample is exposed to a defined high-humidity environment for a set period. The percentage increase in mass is then used to classify the substance into one of four categories.

Detailed Methodology (based on Ph. Eur. 5.11): [8]

-

Apparatus: A glass weighing vessel with a stopper and a desiccator or climatic chamber capable of maintaining 25 ± 1 °C and 80 ± 2 % relative humidity. A saturated solution of ammonium chloride can be used to achieve the desired humidity in a desiccator.[10]

-

Sample Preparation:

-

Weigh the clean, dry weighing vessel and its stopper (m₁).

-

Place a specified amount of the sodium oxalate sample (as prescribed for loss on drying or water content in its monograph) into the vessel and weigh (m₂).

-

-

Exposure: Place the unstoppered vessel containing the sample into the desiccator or climatic chamber maintained at 25 °C and 80% RH.

-

Duration: Allow the sample to stand for 24 hours.

-

Final Weighing: After 24 hours, remove the vessel from the chamber, immediately stopper it, and weigh (m₃).

-

Calculation and Classification:

-

Calculate the percentage increase in mass using the formula: % Increase = [(m₃ - m₂) / (m₂ - m₁)] * 100

-

Classify the hygroscopicity based on the following criteria:

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

-

-

Implications of Hygroscopicity for Sodium Oxalate as a Primary Standard

The low hygroscopicity of sodium oxalate at typical ambient laboratory conditions is a key property that supports its use as a primary standard.[5] However, exposure to high humidity environments can have several detrimental effects.

4.1. Impact on Weighing Accuracy

The absorption of moisture will lead to a positive bias in the weighed mass of the sodium oxalate. This will result in the preparation of a standard solution with a lower-than-intended concentration, leading to systematic errors in titrimetric analyses. It is therefore crucial to handle and weigh sodium oxalate in a controlled environment, preferably with low humidity.[4][11]

4.2. Chemical Stability

While sodium oxalate is a stable compound, the presence of absorbed water can potentially facilitate degradation, especially in the presence of contaminants. Studies on the biological degradation of sodium oxalate have shown that it can be broken down in aqueous environments.[12][13] Although this is less of a concern for the pure chemical standard, it highlights the importance of keeping the material dry to prevent any potential for unforeseen reactions.

4.3. Best Practices for Handling and Storage

To mitigate the effects of hygroscopicity, the following best practices should be observed when handling and storing sodium oxalate, particularly when it is to be used as a primary standard:

-

Storage: Store sodium oxalate in a tightly sealed container in a desiccator containing a suitable desiccant (e.g., silica gel).[4]

-

Environment: Weighing and handling should be performed in a controlled environment with low relative humidity. If this is not possible, the operations should be carried out as quickly as possible to minimize exposure to ambient moisture.[14]

-

Drying: If the sodium oxalate has been exposed to a humid environment, it can be dried in an oven at a temperature between 200 and 250 °C before use.[15]

-

Container Handling: Avoid leaving the container open to the atmosphere for extended periods.

References

- 1. govinfo.gov [govinfo.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. quora.com [quora.com]

- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. uspbpep.com [uspbpep.com]

- 9. scribd.com [scribd.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]

- 12. aqw.com.au [aqw.com.au]

- 13. THE BIOLOGICAL DEGRADATION OF SODIUM OXALATE IN AN ALKALINE ENVIRONMENT [aqw.com.au]

- 14. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

Disodium Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disodium oxalate , with the IUPAC name disodium oxalate and CAS number 62-76-0 , is a vital chemical compound with significant applications in analytical chemistry and various stages of drug development.[1][2][3][4] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use, and a visual representation of a key analytical workflow.

Core Properties of Disodium Oxalate

Disodium oxalate is the sodium salt of oxalic acid and exists as a white, crystalline, odorless solid.[2] It is a key reagent in various chemical processes, valued for its stability and purity, which makes it an excellent primary standard in volumetric analysis. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | disodium oxalate | [1][2] |

| CAS Number | 62-76-0 | [1][2][3][4] |

| Molecular Formula | C₂Na₂O₄ | [1][2][4] |

| Molecular Weight | 134.00 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Density | 2.34 g/cm³ | [2] |

| Melting Point | Decomposes at 290 °C | [2] |

| Solubility in Water | 3.7 g/100 mL at 20 °C | [2] |

| 6.25 g/100 mL at 100 °C | [2] | |

| Solubility in other solvents | Insoluble in ethanol and diethyl ether | [2] |

| LD₅₀ (oral, rat) | 11160 mg/kg | [2] |

Experimental Protocol: Standardization of Potassium Permanganate Solution

Disodium oxalate is frequently employed as a primary standard for the standardization of potassium permanganate (KMnO₄) solutions, a common oxidizing agent in redox titrations. The following protocol details this essential analytical procedure.

Objective: To accurately determine the concentration of a potassium permanganate solution using a known mass of primary standard disodium oxalate.

Materials:

-

Disodium oxalate (analytical grade, dried at 105-110 °C)

-

Potassium permanganate solution (approx. 0.1 N)

-

Sulfuric acid (H₂SO₄), concentrated

-

Distilled or deionized water

-

Erlenmeyer flask (250 mL)

-

Buret (50 mL)

-

Pipette (25 mL)

-

Hot plate or water bath

-

Analytical balance

-

Thermometer

Procedure:

-

Preparation of the Standard Disodium Oxalate Solution:

-

Accurately weigh approximately 0.25-0.30 g of dried disodium oxalate and record the exact mass.[2]

-

Transfer the weighed solid into a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of distilled water to dissolve the disodium oxalate.

-

Carefully add 60 mL of 1M sulfuric acid solution to the flask.[2]

-

-

Titration with Potassium Permanganate:

-

Gently heat the acidic disodium oxalate solution to 55-60 °C.[3] It is crucial to maintain this temperature range throughout the titration to ensure a rapid and complete reaction.

-

Fill the buret with the potassium permanganate solution and record the initial volume.

-

Slowly add the potassium permanganate solution from the buret to the hot oxalate solution while constantly swirling the flask.

-

The initial portions of the permanganate solution will be decolorized slowly. As the titration progresses and manganese(II) ions (Mn²⁺) are formed, the reaction will speed up due to autocatalysis.[2]

-

Continue the titration until a faint, persistent pink color is observed in the solution, which indicates the endpoint. This color should persist for at least 30 seconds.[2]

-

Record the final volume of the potassium permanganate solution used.

-

-

Calculation:

-

The reaction between disodium oxalate and potassium permanganate in an acidic medium is as follows: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[2]

-

From the stoichiometry of this balanced equation, 5 moles of disodium oxalate react with 2 moles of potassium permanganate.

-

Calculate the moles of disodium oxalate used from its mass and molecular weight.

-

Using the molar ratio, determine the moles of potassium permanganate that reacted.

-

Finally, calculate the normality or molarity of the potassium permanganate solution using the volume of the titrant consumed.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and the logical flow of the standardization procedure.

Caption: Experimental workflow for the standardization of potassium permanganate.

Caption: Logical relationship of reactants and products in the titration.

References

pH of aqueous solutions of disodium oxalate.

An In-depth Technical Guide to the pH of Aqueous Solutions of Disodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium oxalate (Na₂C₂O₄), the sodium salt of oxalic acid, is a common reagent in various scientific applications, including its use as a primary standard for redox titrations, a buffering agent, and in the finishing of textiles and processing of leather.[1][2] In pharmaceutical development and biomedical research, understanding the physicochemical properties of compounds like disodium oxalate is critical. The pH of an aqueous solution is a fundamental characteristic that can influence reaction kinetics, compound stability, and physiological interactions. This guide provides a comprehensive technical overview of the factors governing the pH of disodium oxalate solutions, detailed experimental protocols, and relevant chemical data.

Theoretical Framework: Hydrolysis of the Oxalate Anion

Disodium oxalate is the salt of a weak diprotic acid (oxalic acid, H₂C₂O₄) and a strong base (sodium hydroxide, NaOH). When dissolved in water, it dissociates completely into sodium ions (Na⁺) and oxalate ions (C₂O₄²⁻).[3] The sodium ion is a spectator ion and does not react with water. However, the oxalate anion is the conjugate base of the weak hydrogen oxalate ion (HC₂O₄⁻) and therefore undergoes hydrolysis.[4][5]

The hydrolysis reaction involves the oxalate ion accepting a proton from a water molecule, which produces the hydrogen oxalate ion and a hydroxide ion (OH⁻), as shown in the following equilibrium:

C₂O₄²⁻(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + OH⁻(aq)[3]

This production of hydroxide ions results in the aqueous solution of disodium oxalate being alkaline, with a pH greater than 7. The extent of this reaction, and thus the final pH of the solution, is determined by the base dissociation constant (Kb) of the oxalate ion.

The Kb for the oxalate ion can be calculated from the second acid dissociation constant (pKa₂) of oxalic acid and the ion-product constant for water (Kw). Oxalic acid's dissociation occurs in two steps:

-

H₂C₂O₄(aq) ⇌ H⁺(aq) + HC₂O₄⁻(aq) (pKa₁)

-

HC₂O₄⁻(aq) ⇌ H⁺(aq) + C₂O₄²⁻(aq) (pKa₂)

The relationship between Ka₂ for the hydrogen oxalate ion and Kb for its conjugate base (the oxalate ion) is:

Kb = Kw / Ka₂

where Kw is approximately 1.0 x 10⁻¹⁴ at 25°C. Using the pKa₂ value, the pH of a disodium oxalate solution of a known concentration can be calculated.

Quantitative Data

The pH of a disodium oxalate solution is dependent on its concentration and the dissociation constants of oxalic acid.

Table 1: Acidity Constants (pKa) of Oxalic Acid at 25°C

| Constant | Value | Reference(s) |

| pKa₁ | 1.25 - 1.27 | [6][7] |

| pKa₂ | 4.28 | [6][7] |

Table 2: pH of Aqueous Disodium Oxalate Solutions

| Concentration (mol/L) | Concentration (g/L) | Calculated pH (approx.) | Experimental pH | Reference(s) |

| 0.224 | 30.0 | 8.78 | ~8.0 (at 20°C) | [8] |

| 0.1 | 13.4 | 8.65 | Not Available | |

| 0.01 | 1.34 | 8.15 | Not Available |

Note: The calculated pH is an approximation based on pKa₂ = 4.28 and assumes standard conditions. The discrepancy between calculated and experimental pH can arise from temperature differences, activity effects in non-ideal solutions, and the presence of dissolved atmospheric CO₂.

Chemical Equilibria and Workflows

The following diagrams illustrate the chemical processes and experimental procedures discussed.

Caption: Chemical equilibria of oxalic acid dissociation and disodium oxalate hydrolysis.

Caption: Experimental workflow for accurate pH measurement of a disodium oxalate solution.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of Disodium Oxalate (e.g., 0.1 M)

Objective: To accurately prepare a 0.1 M aqueous solution of disodium oxalate.

Materials:

-

Anhydrous disodium oxalate (Na₂C₂O₄), analytical reagent grade, dried at 105-110°C

-

Deionized or distilled water, recently boiled and cooled to minimize dissolved CO₂

-

Analytical balance (readable to 0.1 mg)

-

Weighing boat or paper

-

Volumetric flask (e.g., 100 mL or 1 L), Class A

-

Beaker

-

Glass funnel

-

Wash bottle with deionized water

Procedure:

-

Calculate the required mass: The molar mass of Na₂C₂O₄ is 134.00 g/mol .[2] To prepare 1 L of a 0.1 M solution, 13.400 g is required. Adjust the mass based on the desired final volume (e.g., for 100 mL, use 1.3400 g).

-

Weigh the disodium oxalate: Accurately weigh the calculated mass of the dried anhydrous salt using an analytical balance.

-

Dissolve the salt: Carefully transfer the weighed salt through a glass funnel into the volumetric flask. Use a wash bottle with deionized water to rinse any remaining salt from the weighing boat and funnel into the flask.

-

Add solvent: Add deionized water to the flask until it is about half to two-thirds full.

-

Ensure complete dissolution: Swirl the flask gently to dissolve the salt completely. Do not invert the flask until all the solid has dissolved. A magnetic stirrer can be used if the salt is transferred to a beaker for dissolution before being quantitatively transferred to the volumetric flask.

-

Bring to volume: Once the salt is fully dissolved and the solution is at room temperature, carefully add deionized water until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

-

Homogenize the solution: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

Protocol 2: pH Measurement of an Aqueous Disodium Oxalate Solution

Objective: To accurately measure the pH of the prepared disodium oxalate solution.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard pH buffer solutions (e.g., pH 7.01 and pH 10.01)

-

Prepared disodium oxalate solution

-

Beakers

-

Deionized water

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Electrode Preparation: Remove the electrode from its storage solution. Inspect it for any damage. Rinse the electrode thoroughly with deionized water to remove storage solution salts.[9]

-

pH Meter Calibration: Perform a two-point calibration using standard buffers that bracket the expected sample pH. Since the solution is expected to be basic, pH 7.01 and pH 10.01 buffers are appropriate. Follow the manufacturer's instructions for the specific pH meter. Rinse the electrode with deionized water between buffer measurements.[9]

-

Sample Preparation: Pour a sufficient amount of the disodium oxalate solution into a clean beaker to cover the electrode's sensing bulb and junction.

-

pH Measurement: Immerse the rinsed electrode into the sample solution. If using a magnetic stirrer, ensure the stir bar does not strike the electrode.[9]

-

Stabilization: Allow the pH reading to stabilize. A stable reading is typically defined as one that does not change for at least 5-10 seconds.[9]

-

Record the Value: Once the reading is stable, record the pH value and the temperature of the solution.

-

Post-Measurement Care: After measurement, rinse the electrode thoroughly with deionized water and return it to the appropriate storage solution according to the manufacturer's guidelines.

Conclusion

The pH of an aqueous disodium oxalate solution is inherently alkaline due to the hydrolysis of the oxalate anion. The exact pH is a function of the solution's concentration, with more dilute solutions having a lower pH, approaching neutrality. For professionals in research and drug development, precise determination of this pH requires careful solution preparation and adherence to rigorous measurement protocols. The theoretical principles and practical guidelines presented in this document serve as a robust resource for accurately characterizing and utilizing disodium oxalate solutions in a laboratory setting.

References

- 1. Page loading... [guidechem.com]

- 2. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxalic_acid [chemeurope.com]

- 7. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. di-Sodium oxalate volumetric standard, secondary reference material for redox titration, traceable to NIST Standard Reference Material (SRM) Certipur Reag. USP 62-76-0 [sigmaaldrich.com]

- 9. pages.hannainst.com [pages.hannainst.com]

Methodological & Application

Application Notes and Protocols for the Preparation of a Primary Standard Solution of Disodium Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium oxalate (Na₂C₂O₄), also known as sodium oxalate, is an excellent primary standard for various analytical applications, particularly in redox titrations.[1][2] Its high purity, stability, and non-hygroscopic nature make it a reliable reference substance for accurately determining the concentration of other solutions, most notably potassium permanganate (KMnO₄).[1][2] These application notes provide a detailed protocol for the preparation of a primary standard solution of disodium oxalate, ensuring accuracy and reproducibility in experimental results.

A primary standard is a substance of such high purity that the mass of the substance can be used to calculate the number of moles, which can then be used to determine the concentration of a solution accurately.[2] Disodium oxalate meets the essential criteria for a primary standard:

-

High Purity: It can be obtained in a highly purified form.[2]

-

Stability: It is stable to drying and does not decompose under normal storage conditions.[1][3]

-

Low Hygroscopicity: It does not readily absorb moisture from the atmosphere, which would alter its mass.[2][4]

-

High Molar Mass: Its relatively high molar mass (134.00 g/mol ) minimizes weighing errors.[1][5]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a primary standard solution of disodium oxalate.

2.1. Materials and Equipment

-

Analytical grade disodium oxalate (Na₂C₂O₄), dried at 105-110°C

-

Distilled or deionized water

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flask (e.g., 100 mL, 250 mL, 500 mL, or 1000 mL, Class A)

-

Weighing boat or weighing paper

-

Beaker

-

Glass funnel

-

Wash bottle with distilled/deionized water

-

Glass stirring rod

2.2. Procedure

-

Drying the Primary Standard: Place a sufficient quantity of analytical grade disodium oxalate in a clean, dry weighing bottle and heat it in a drying oven at 105-110°C for at least two hours. After heating, transfer the weighing bottle to a desiccator to cool to room temperature. This step ensures the removal of any residual moisture.

-